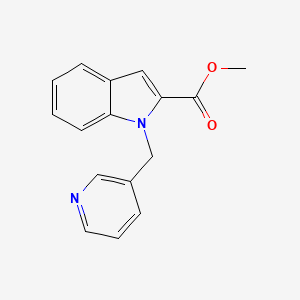

Methyl 1-(pyridin-3-ylmethyl)-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-(pyridin-3-ylmethyl)indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-16(19)15-9-13-6-2-3-7-14(13)18(15)11-12-5-4-8-17-10-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFXUVDHYBBXIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N1CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(pyridin-3-ylmethyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of indole-2-carboxylic acid with pyridine-3-methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(pyridin-3-ylmethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

Methyl 1-(pyridin-3-ylmethyl)-1H-indole-2-carboxylate has been evaluated for its antiproliferative effects against several cancer cell lines. Studies indicate that derivatives of indole-2-carboxylates exhibit potent activity against various cancers, including breast cancer (MCF-7), pancreatic cancer (Panc-1), and melanoma (LOX-IMVI) .

Case Study: Antiproliferative Effects

A recent study synthesized a series of indole derivatives, including this compound, which demonstrated significant inhibition of cell viability in the aforementioned cancer cell lines. The compound's mechanism involves interaction with key proteins involved in cell proliferation pathways, making it a candidate for further development as an anticancer agent .

Antiviral Properties

The compound has shown promise in antiviral applications. Research indicates that indole derivatives can inhibit the replication of various viruses, including alphaviruses and retroviruses .

Case Study: Alphavirus Inhibition

In a study focusing on alphavirus replication inhibitors, this compound was part of a series that exhibited significant antiviral activity against neurotropic alphaviruses. The findings suggest that structural modifications can enhance potency and bioavailability, which are critical for developing effective antiviral therapies .

Neuroprotective Effects

Indole derivatives are also being investigated for their neuroprotective properties. This compound has potential applications in treating neurodegenerative diseases due to its ability to penetrate the blood-brain barrier and modulate neuroinflammatory responses .

Case Study: Neuroprotection Against Viral Infections

Research demonstrated that certain indole derivatives could protect neuronal cells from viral-induced apoptosis. This suggests that this compound may have applications in neuroprotection during viral infections, potentially leading to therapies for conditions like encephalitis caused by viral pathogens .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes related to disease processes. For instance, indole derivatives have been identified as inhibitors of factor Xa, an important target in anticoagulant therapy .

Case Study: Factor Xa Inhibition

Inhibitory studies revealed that this compound could effectively inhibit factor Xa activity, suggesting its potential use in developing new anticoagulant medications .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications aimed at enhancing its biological activity. Methods such as chlorination and substitution reactions have been explored to optimize the compound's efficacy and selectivity against different biological targets .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl 1-(pyridin-3-ylmethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-((3-Phenylisoxazol-5-yl)methyl)-1H-Indole-2-Carboxylate (8a)

- Structure : Isoxazole-phenylmethyl (1-position), ethyl ester (2-position).

- Activity : Exhibited weak antibacterial and anticancer activity in assays against E. coli, S. aureus, and cancer cell lines (IC₅₀ > 50 μM) .

- Key Differences : The bulkier isoxazole-phenyl group may reduce cellular uptake compared to the pyridin-3-ylmethyl group in the target compound.

Methyl 1-Hydroxy-6-Phenyl-4-(Trifluoromethyl)-1H-Indole-2-Carboxylate (NHI-2)

- Structure : Hydroxy (1-position), phenyl (6-position), trifluoromethyl (4-position), methyl ester (2-position).

- Activity : Demonstrated potent anti-glycolytic effects (IC₅₀ = 0.8 μM against LDH-A) and anti-proliferative activity in cancer cells .

- Key Differences : The hydroxy group at position 1 and electron-withdrawing CF₃ group enhance enzyme inhibition but may reduce metabolic stability compared to the pyridinylmethyl substituent.

Ethyl 5-Chloro-1H-Indole-2-Carboxylate Derivatives (3a–e)

- Structure: Chloro (5-position), phenethylamino-methyl (3-position), ethyl ester (2-position).

- Activity : Inhibited EGFR<sup>T790M</sup>/BRAF<sup>V600E</sup> pathways (IC₅₀ = 0.12–0.45 μM) .

- Key Differences : The chloro substituent and ethyl ester may improve target affinity but increase lipophilicity compared to the methyl ester in the target compound.

Structural and Physicochemical Properties

Crystallography and Molecular Packing

- Methyl 5-Fluoro-1H-Indole-2-Carboxylate : Exhibits planar indole rings with hydrogen bonding via the ester carbonyl .

- Ethyl 5-Hydroxy-2-Methyl-1-(Pyridin-2-ylmethyl)Benzo[g]Indole-3-Carboxylate : The pyridin-2-ylmethyl group forms π-π stacking interactions, while the benzo[g]indole system increases rigidity .

Solubility and Stability

- The pyridin-3-ylmethyl group in the target compound likely enhances aqueous solubility compared to phenylisoxazole (8a) or trifluoromethyl (NHI-2) substituents.

Biological Activity

Methyl 1-(pyridin-3-ylmethyl)-1H-indole-2-carboxylate is a notable compound within the indole derivatives class, recognized for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is characterized by its unique structure that includes an indole core attached to a pyridine ring. This structural configuration is significant as it influences the compound's reactivity and biological properties. The synthesis typically involves a multi-step process, including the condensation of indole-2-carboxylic acid with pyridine derivatives, followed by esterification with methanol.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In various studies, derivatives of indole compounds have shown promise in inhibiting tumor growth in xenograft models. For instance, related compounds have demonstrated significant inhibition of cancer cell lines such as MDA-MB-231, suggesting that this compound may share similar anticancer properties .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Tumor growth inhibition |

| Similar Indole Derivative | Various | <10 | Significant anti-tumor activity |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, which prevents substrate binding and subsequent catalytic activity. This mechanism is crucial in both anticancer and antimicrobial contexts.

Structure-Based Drug Design

A significant study focused on the structure-based discovery of indole derivatives revealed that modifications to the indole core can enhance biological activity. For instance, compounds designed to target apoptosis signal-regulating kinase 1 (ASK1) showed promising results in models of ulcerative colitis, indicating that the indole framework can be optimized for various therapeutic applications .

Comparative Studies

Comparative studies between this compound and similar compounds have highlighted its unique substitution pattern. This uniqueness may confer distinct biological activities compared to other derivatives such as Methyl 1-(pyridin-2-ylmethyl)-1H-indole-2-carboxylate and Ethyl 1-(pyridin-3-ylmethyl)-1H-indole-2-carboxylate.

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 1-(pyridin-3-ylmethyl)-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

Answer: A common approach involves multi-step alkylation and esterification. For example, indole derivatives are often synthesized via refluxing precursors with alkylating agents in polar solvents. Evidence from similar compounds (e.g., methyl 1-methyl-1H-indole-3-carboxylate) highlights the use of methanol and catalytic sulfuric acid under reflux, followed by recrystallization from methanol to purify the product . For pyridinylmethyl substitution, analogous methods employ sodium acetate in acetic acid to facilitate condensation, as seen in 3-formylindole derivatives . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 10% excess of the aldehyde component) to improve yield .

Q. How can the purity and structural identity of this compound be verified post-synthesis?

Answer: Key techniques include:

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretches near 1700 cm⁻¹ and pyridine/indole N–H or C–N vibrations .

- NMR Spectroscopy : Analyze proton environments (e.g., methyl ester at ~3.9 ppm, pyridinylmethyl protons as a singlet near 5.9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₁₄N₂O₂) with <5 ppm mass error .

- Melting Point Analysis : Compare with literature values (e.g., 410 K for structurally related compounds) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?

Answer: X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical. For example:

- Space Group Determination : Orthorhombic systems (e.g., Pbcm) are common for planar indole derivatives .

- Hydrogen Bonding Analysis : Identify C–H⋯O/N interactions (e.g., between ester carbonyl and pyridine nitrogen) to explain packing motifs .

- Twinned Data Refinement : Use SHELXPRO for high-resolution or twinned datasets, ensuring R-factors < 0.05 .

- Validation Tools : Check for Δρmax/min values (e.g., ±1 eÅ⁻³) to confirm absence of unresolved electron density .

Q. How do intermolecular interactions influence the compound’s physicochemical properties?

Answer: Crystallographic studies reveal:

- Hydrogen-Bonded Chains : Molecules form chains along the b-axis via C–H⋯O bonds (e.g., indole C–H to ester oxygen), enhancing thermal stability .

- π-π Stacking : Parallel indole/pyridine rings create stacking interactions (3.5–4.0 Å spacing), affecting solubility and melting points .

- Steric Effects : Pyridinylmethyl groups may introduce torsional strain, altering conformational flexibility in solution .

Q. What methodologies address contradictions in spectroscopic vs. crystallographic data for this compound?

Answer: Discrepancies (e.g., NMR vs. X-ray conformers) require:

- Dynamic NMR Analysis : Probe temperature-dependent shifts to identify rotamers .

- DFT Calculations : Compare optimized geometries (e.g., using Gaussian) with crystallographic data to resolve bond-length mismatches .

- Multi-Technique Validation : Cross-reference IR/Raman data with X-H bond distances from diffraction .

Q. How can synthetic byproducts or degradation products be systematically characterized?

Answer: Use:

- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed carboxylic acid derivatives) with ion-trap sensitivity .

- SC-XRD for Byproducts : Isolate single crystals of unexpected products (e.g., diastereomers) and solve structures via SHELXD .

- Stability Studies : Monitor thermal decomposition via TGA-DSC to identify degradation pathways (e.g., ester cleavage above 473 K) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.